2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide
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Description
2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide is a useful research compound. Its molecular formula is C15H13N5O3 and its molecular weight is 311.301. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Pharmacokinetics
The compound’s potent inhibitory activity against buche suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels. This can have various molecular and cellular effects, particularly in the nervous system where acetylcholine plays a key role in signal transmission .
Properties
IUPAC Name |
2-oxo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1H-pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-13-9-10(5-6-16-13)14(22)17-7-8-20-15(23)11-3-1-2-4-12(11)18-19-20/h1-6,9H,7-8H2,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCDFNBDYHNEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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